molecular formula C8H10O3 B1143353 Propyl 2-furoate CAS No. 1340-10-9

Propyl 2-furoate

Cat. No. B1143353
CAS RN: 1340-10-9
M. Wt: 154.16
InChI Key:
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Description

Propyl 2-furoate, also known as n-Propyl pyromucate or Propyl furan-2-carboxylate , is a colorless clear liquid with a sweet, herbal, earthy odor . It is slightly soluble in water and oils . This compound is used as a flavoring ingredient .


Molecular Structure Analysis

The empirical formula of Propyl 2-furoate is C8H10O3 . Its molecular weight is 154.16 . The SMILES string representation is CCCOC(=O)c1ccco1 and the InChI representation is 1S/C8H10O3/c1-2-5-11-8(9)7-4-3-6-10-7/h3-4,6H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

Propyl 2-furoate is a colorless clear liquid with a sweet, herbal, earthy odor . It is slightly soluble in water and oils . The boiling point is 211°C . The refractive index is between 1.471-1.475 and the specific gravity is between 1.067-1.075 .

Scientific Research Applications

  • Toxicity and Local Anesthetic Activity : Propyl 2-furoate, among other alkyl esters of 2-furoic acid, has been studied for its toxicity and local anesthetic activity. The toxicity increases from methyl to propyl esters, and the local anesthetic activity also increases in this series (Phatak & Emerson, 1936).

  • Biomass Valorization Derivatives : In the context of biomass valorization, Propyl 2-furoate derivatives are used in the flavoring and fragrance industry, and as intermediates in pharmaceuticals. Its synthesis has been enhanced using environmentally benign catalysts, offering a green alternative for converting bio-based 2-furoic acid into valuable esters (Escobar et al., 2015).

  • Enzymatic Reactions : The transesterification reactions of alpha-chymotrypsinyl 2-(5-n-propyl)furoate have been studied to understand the temperature dependence and the kinetics of these enzymatic processes (Wang, Calvo, & Klapper, 1981).

  • Polymer Synthesis : Propyl 2-furoate is involved in the synthesis of polyethylene furandicarboxylate (PEF), a potential substitute for petroleum-derived polyethylene terephthalate (PET), using biomass-derived furan-2,5-dicarboxylic acid (FDCA) (Dick et al., 2017).

  • Catalysis in Organic Synthesis : It is used in palladium-catalysed direct arylation, serving as an alternative reagent for the synthesis of mono- or poly-arylated furans, which are significant in various chemical synthesis applications (Fu & Doucet, 2011).

  • Metabolism Studies : Studies on the metabolism of 2-furoic acid by Pseudomonas F2 provide insights into the biochemical pathways and enzyme activities involved in breaking down furan derivatives (Trudgill, 1969).

  • Pharmaceutical Applications : Propyl 2-furoate derivatives like mometasone furoate have been examined for their pharmacological properties, including anti-inflammatory potency and skin absorption characteristics (Faergemann et al., 2005).

  • Corrosion Inhibition : Some derivatives, like methyl, ethyl, and amyl 2-furoate, have shown significant performance in inhibiting the acidic corrosion of mild steel, which is crucial for industrial applications (Khaled, 2010).

Safety And Hazards

Propyl 2-furoate should be used only in well-ventilated areas. Contact with skin, eyes, and clothing should be avoided. It should be kept away from heat and sources of ignition. Inhalation, ingestion, and smoking while using this compound should be avoided . It is an irritant to eyes, skin, mucous membranes, and the respiratory system. It may be harmful by ingestion, skin absorption, and inhalation .

properties

IUPAC Name

propyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-5-11-8(9)7-4-3-6-10-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCVIIISAAEVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210465
Record name Propyl 2-furoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, sweet-oily, herbaceous-earthy odour
Record name Propyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

211.00 °C. @ 760.00 mm Hg
Record name Propyl 2-furoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037724
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name Propyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.067-1.075
Record name Propyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Propyl 2-furoate

CAS RN

615-10-1
Record name Propyl 2-furancarboxylate
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Record name Propyl 2-furoate
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Record name Propyl 2-furoate
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Record name Propyl 2-furoate
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Record name Propyl 2-furoate
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Record name PROPYL 2-FUROATE
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Record name Propyl 2-furoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
34
Citations
S Akai, T Naka, T Fujita, Y Takebe… - The Journal of organic …, 2002 - ACS Publications
An efficient lipase-catalyzed desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols was developed using 1-ethoxyvinyl 2-furoate 1b, for which the well-known method using …
Number of citations: 55 pubs.acs.org
ES Cook, CW Kreke - Journal of the American Chemical Society, 1940 - ACS Publications
Experience has shown that the acid portion of the aminoester local anesthetic molecule is, in general, preferably aromatic. 2 Interest therefore attaches to a comparison of the ability of …
Number of citations: 6 pubs.acs.org
KC Calvo, CR Weisenberger… - Journal of the …, 1983 - ACS Publications
… 2-furoate and ethyl 5-«-propyl-2-furoate from the respective p-nitrophenyl esters is initially … The largeinverse steady-state KIE associated with the formationof ethyl 5-npropyl-2-furoate …
Number of citations: 14 pubs.acs.org
RB McWhirter, V Yevskikov, MH Klapper - Biochemistry, 1985 - ACS Publications
… On mixing -chymotrypsin with [13C] carbonyl-enriched p-nitrophenyl 5-n-propyl-2-furoate (… the 161 ppm peak but not the 5n-propyl-2-furoate peak (Figure 2a). After addition of unlabeled …
Number of citations: 5 pubs.acs.org
VI Gumennyi - Chemistry of Heterocyclic Compounds, 1987 - Springer
… effects in the alcohol portions of 2-furoates versus benzoate esters: although the B value of the benzyl ester of furan-2-carboxylic acid (VIII) is greater than that of propyl 2-furoate (III), the …
Number of citations: 2 link.springer.com
AK Mishra, H Klapper - Biochemistry, 1986 - researchgate.net
… On the basis of the analysis of kinetic data obtained for the enzyme-catalyzed hydrolysis of p-nitrophenyl 2-furoate (NF)' and p-nitrophenyl 5-n-propyl-2-furoate (NPF), we concluded …
Number of citations: 7 www.researchgate.net
AK Mishra, MH Klapper - Biochemistry, 1986 - ACS Publications
… On the basis of the analysis of kinetic data obtained for the enzyme-catalyzed hydrolysis of p-nitrophenyl2-furoate (NF)1 and p-nitrophenyl 5-n-propyl-2-furoate (NPF), we concluded …
Number of citations: 1 pubs.acs.org
VI Gumennyi - Chemistry of Heterocyclic Compounds, 1988 - Springer
… of the molecule [13] and, as a consequence, an increase in the molar enthalpy of the dissolving of allyl and propargyl 2-furoates as compared with propyl 2-furoate~ The increase in the …
Number of citations: 3 link.springer.com
PJ Abbott, ANZF Authority - Europe
Number of citations: 0
H OCTANOATE
Number of citations: 0

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